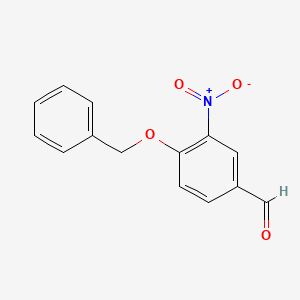

4-Benzyloxy-3-nitrobenzaldehyde

Description

Significance of Aromatic Nitro Aldehydes as Precursors in Synthetic Chemistry

Aromatic aldehydes are a cornerstone of organic synthesis, serving as crucial intermediates in the creation of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. numberanalytics.com Their reactivity, largely dictated by the carbonyl group, allows for a multitude of transformations, including nucleophilic additions and condensation reactions. numberanalytics.com

The introduction of a nitro group (—NO₂) onto the aromatic ring, as seen in aromatic nitro aldehydes, profoundly influences the molecule's chemical behavior. The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This electronic effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to attack by nucleophiles.

Aromatic nitro compounds are not merely intermediates; their ability to be transformed into various other functional groups makes them highly valuable in multi-step syntheses. scispace.comsci-hub.se The reduction of the nitro group to an amine is a particularly important transformation, providing a gateway to the synthesis of numerous nitrogen-containing compounds. numberanalytics.com

Overview of Benzyloxy and Nitro Group Functionalities in Advanced Chemical Building Blocks

The benzyloxy group (BnO), a benzyl (B1604629) ether, is frequently employed in organic synthesis as a protecting group for alcohols. wikipedia.orgorganic-chemistry.org Its stability under a wide range of acidic and basic conditions makes it a robust choice for protecting hydroxyl functionalities during complex synthetic sequences. chem-station.com The benzyl group can be introduced under basic conditions via Williamson ether synthesis or under acidic or neutral conditions using reagents like benzyl trichloroacetimidate (B1259523) or 2-benzyloxy-1-methylpyridinium triflate, respectively. organic-chemistry.orgchem-station.com Deprotection is typically achieved through catalytic hydrogenation, a method that cleaves the benzyl ether to regenerate the alcohol. organic-chemistry.orgjk-sci.com

The nitro group (—NO₂) is a versatile functional group in organic synthesis, prized for its diverse reactivity. nih.gov It can participate in carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily converted into other functional groups. nih.govnih.gov The strong electron-withdrawing nature of the nitro group activates adjacent C-H bonds, making them acidic. wikipedia.org This property is exploited in reactions like the Henry reaction (nitro-aldol reaction). nih.gov Furthermore, the nitro group itself can be transformed into a variety of other functionalities, most notably an amino group through reduction. numberanalytics.comnih.gov This versatility makes nitro compounds valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

Scope and Evolution of Scholarly Inquiry into 4-Benzyloxy-3-nitrobenzaldehyde Systems

Scholarly research on this compound has primarily focused on its utility as a key intermediate in the synthesis of complex organic molecules. Its applications span medicinal chemistry, materials science, and the development of agrochemicals.

One of the well-documented applications of this compound is in the synthesis of pharmaceutical agents. For instance, it serves as a precursor to 4-benzyloxy-3-nitroacetophenone, a critical intermediate in the synthesis of desformoterol, a long-acting β₂ agonist. The synthetic pathway involves the transformation of the aldehyde group, highlighting the compound's role as a versatile scaffold.

Recent research has also explored more efficient and environmentally friendly methods for the synthesis of this compound itself. A 2024 study introduced a tandem oxidation-nitration process, allowing for the synthesis of this and related compounds from benzyl alcohols in a single reactor, thereby avoiding the isolation of intermediates. Traditional synthetic routes often involve the nitration of 4-hydroxybenzaldehyde (B117250) followed by a Williamson ether synthesis or an Ullmann coupling to introduce the benzyloxy group. prepchem.com

The reactivity of this compound is a subject of ongoing investigation. The aldehyde group can be oxidized to a carboxylic acid or undergo various condensation reactions. The nitro group can be reduced to an amine, opening up pathways to a different class of derivatives. The benzyloxy group, while often serving as a stable protecting group, can also be a site for chemical modification.

Studies have also delved into the biological activities of derivatives synthesized from this compound. For example, the presence of a benzyloxy group in certain aminochalcone derivatives has been shown to enhance their anticancer activity. Similarly, the nitro group has been implicated in the enhanced antifungal activity of some substituted chalcones. These findings underscore the importance of the specific functionalities within the this compound structure in modulating biological effects.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-nitro-4-(phenylmethoxy)benzaldehyde |

| Molecular Formula | C₁₄H₁₁NO₄ |

| Molecular Weight | 257.24 g/mol |

| Melting Point | 100-102 °C prepchem.com |

| InChI | InChI=1S/C14H11NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |

| InChI Key | VJANVDWJMIGNFW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)N+[O-] |

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJANVDWJMIGNFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427513 | |

| Record name | 4-Benzyloxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-07-3 | |

| Record name | 4-Benzyloxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Benzyloxy)-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Benzyloxy 3 Nitrobenzaldehyde

Established Synthetic Routes to 4-Benzyloxy-3-nitrobenzaldehyde

Derivation from 4-Hydroxy-3-nitrobenzaldehyde (B41313)

A primary and widely utilized method for synthesizing this compound involves the benzylation of 4-hydroxy-3-nitrobenzaldehyde. prepchem.com This reaction, a classic example of Williamson ether synthesis, is typically carried out by reacting 4-hydroxy-3-nitrobenzaldehyde with benzyl (B1604629) chloride in the presence of a base.

In a common procedure, 4-hydroxy-3-nitrobenzaldehyde is agitated with potassium carbonate and benzyl chloride in dimethylformamide (DMF) at an elevated temperature, typically around 100°C, for several hours. prepchem.com Following the reaction, the mixture is poured into water, causing the solid product to precipitate. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol (B145695). prepchem.com This method has been reported to yield this compound with a melting point of 100-102°C. prepchem.com

The starting material, 4-hydroxy-3-nitrobenzaldehyde, is a commercially available yellow-brown to brown powder. chemicalbook.comsigmaaldrich.com It serves as a crucial intermediate in the synthesis of various compounds, including amodiaquine (B18356) analogs with potential antimalarial and antifilarial properties. chemicalbook.com

Strategies Involving Benzylation Reactions of Precursor Aldehydes

An alternative strategy involves the nitration of 4-benzyloxybenzaldehyde. This approach introduces the nitro group at the 3-position of the benzene (B151609) ring. The reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature, often between 0–5°C, to prevent over-nitration and the formation of by-products. This method can yield the desired product in the range of 60-70% after purification.

Another related approach starts with the benzylation of 2-methyl-3-nitrophenol. This reaction, using benzyl chloride and potassium carbonate in DMF, produces 6-benzyloxy-2-nitrotoluene. orgsyn.org This intermediate can then be further transformed into other valuable compounds.

Optimization of Reaction Conditions and Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be modulated to improve yield and selectivity include the choice of catalyst, solvent, and other reaction parameters.

Catalytic Systems and Their Influence on Yield and Selectivity

While the Williamson ether synthesis is a common method, it can sometimes be associated with moderate yields and the need for transition-metal catalysts. Research has explored various catalytic systems to enhance the efficiency of similar benzylation reactions. For instance, in the synthesis of phenacyloxy benzaldehyde (B42025) derivatives, triethylamine (B128534) has been used as a catalyst in a micellar medium. orientjchem.org

The Ullmann coupling reaction offers another catalytic route. In this method, 3-nitro-4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base like potassium carbonate in DMF at 120°C.

Solvent Effects and Reaction Parameter Modulation

The choice of solvent plays a crucial role in the outcome of the synthesis. Dimethylformamide (DMF) is a commonly used solvent for the benzylation of 4-hydroxy-3-nitrobenzaldehyde due to its ability to dissolve the reactants and facilitate the reaction. prepchem.com Other polar aprotic solvents can also be employed.

Temperature is another critical parameter. For the nitration of 4-benzyloxybenzaldehyde, maintaining a low temperature (0–5°C) is essential to control the regioselectivity and minimize the formation of unwanted isomers. Similarly, in the Williamson ether synthesis, the reaction temperature is carefully controlled to ensure complete reaction without decomposition of the product. prepchem.com

The stoichiometry of the reactants also influences the reaction's efficiency. For instance, in the benzylation reaction, using a slight excess of the benzylating agent can help drive the reaction to completion. orgsyn.org

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to more efficient and environmentally friendly methods for preparing nitroaromatic compounds. One such innovation is the development of tandem oxidation-nitration processes. A 2024 study described a single-reactor tandem process for synthesizing 4-substituted-3-nitrophenyl carbonyls, including this compound, from benzyl alcohols. This method combines the oxidation of a precursor like 4-benzyloxybenzyl alcohol to 4-benzyloxybenzaldehyde using 2-iodoxybenzoic acid (IBX), followed by in-situ nitration with fuming nitric acid and acetic anhydride. This approach eliminates the need to isolate the intermediate aldehyde, streamlining the synthetic process.

Furthermore, the use of microchannel reaction equipment has been explored for nitration reactions. This technology offers a large reaction specific surface area, enabling better heat dissipation and potentially increasing the conversion rate and selectivity of the nitration process. google.com

Another area of innovation involves the use of heterogeneous catalysts, which can be easily recovered and reused, making the process more sustainable. psu.edu

Below is a table summarizing some of the key synthetic parameters for the preparation of this compound and related compounds.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 4-Hydroxy-3-nitrobenzaldehyde | Benzyl chloride, Potassium carbonate | Dimethylformamide | 100°C | - | prepchem.com |

| 4-Benzyloxybenzaldehyde | Nitric acid, Sulfuric acid | - | 0–5°C | ~60–70% | |

| 3-Nitro-4-hydroxybenzaldehyde | Benzyl bromide, CuI, K₂CO₃ | Dimethylformamide | 120°C | Moderate | |

| 4-Benzyloxybenzyl alcohol | 2-Iodoxybenzoic acid, Fuming nitric acid, Acetic anhydride | - | - | - | |

| 2-Methyl-3-nitrophenol | Benzyl chloride, Potassium carbonate | Dimethylformamide | 90°C | 90% (of intermediate) | orgsyn.org |

4 Benzyloxy 3 Nitrobenzaldehyde As a Versatile Synthetic Intermediate

Role in Aldehyde-Based Condensation and Coupling Reactions

The aldehyde group in 4-benzyloxy-3-nitrobenzaldehyde is central to its utility, readily participating in condensation and coupling reactions that form new carbon-carbon and carbon-nitrogen bonds. The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing effect of the adjacent nitro group, making it highly susceptible to nucleophilic attack.

Claisen-Schmidt Condensations for Chalcone (B49325) Scaffold Construction

A significant application of this compound is in the Claisen-Schmidt condensation to construct chalcones, which are bi-aromatic ketones with an α,β-unsaturated carbonyl system. rasayanjournal.co.innih.govchemrevlett.com This reaction typically involves the base-catalyzed condensation of an aldehyde with an acetophenone (B1666503) or another suitable ketone. rasayanjournal.co.inresearchgate.net In this context, this compound serves as the aldehyde component.

The reaction mechanism begins with the deprotonation of the α-carbon of the ketone by a base (commonly NaOH or KOH) to form a reactive enolate ion. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone structure. magritek.comyoutube.com Chalcones are important precursors in the biosynthesis of flavonoids and isoflavonoids and are investigated for a wide range of biological activities. nih.govnih.gov

Table 1: Examples of Chalcones Synthesized from this compound

| Reactant (Ketone) | Chalcone Product Name | Reference |

| Acetophenone | (E)-1-phenyl-3-(4-(benzyloxy)-3-nitrophenyl)prop-2-en-1-one | rasayanjournal.co.injocpr.com |

| 4'-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(4-(benzyloxy)-3-nitrophenyl)prop-2-en-1-one | researchgate.net |

| 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(4-(benzyloxy)-3-nitrophenyl)prop-2-en-1-one | jocpr.com |

Reactions with Nitrogen Nucleophiles for Schiff Base and Thiosemicarbazone Synthesis

The electrophilic aldehyde of this compound readily reacts with primary amines to form imines, commonly known as Schiff bases. nih.govijtsrd.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes acid or base-catalyzed dehydration to yield the final Schiff base, characterized by a C=N double bond (azomethine group). nih.govjocpr.com

Similarly, reaction with thiosemicarbazide (B42300) (H₂N-NH-C(=S)NH₂) yields thiosemicarbazones. icrc.ac.irnih.gov The reaction proceeds through the condensation of the aldehyde with the terminal hydrazine (B178648) nitrogen of thiosemicarbazide. nih.gov Thiosemicarbazones are a class of compounds known for their coordination chemistry and are explored for various applications due to the presence of N and S donor atoms. nih.govicm.edu.pl The synthesis involves refluxing equimolar amounts of this compound and thiosemicarbazide, often in a solvent like ethanol (B145695). nih.gov

Aldol Reactions and Their Chemoselective Control

Beyond the Claisen-Schmidt variant, this compound is a substrate for more general aldol reactions. magritek.com In these reactions, an enol or enolate ion attacks the aldehyde's carbonyl group to form a β-hydroxy carbonyl compound. magritek.comnih.gov The presence of the electron-withdrawing nitro group on the benzaldehyde (B42025) ring increases the reactivity of the carbonyl group toward nucleophilic attack. jocpr.com

Controlling the chemoselectivity of these reactions is crucial, especially when other reactive functional groups are present. For instance, in reactions involving ketones with multiple acidic α-hydrogens, controlling which one reacts can be a challenge. Reaction conditions, such as the choice of catalyst (acid or base), solvent, and temperature, can be tuned to favor the desired product. researchgate.netresearchgate.net In organocatalyzed asymmetric aldol reactions, catalysts like L-prolinamide derivatives have been used to control both the regioselectivity and stereoselectivity of the reaction between aromatic aldehydes and ketones. nih.gov

Integration into Multi-Step Organic Synthesis Pathways

Due to its reactive aldehyde group and the modifiable nitro and benzyloxy functionalities, this compound is a valuable starting material or intermediate in complex, multi-step synthetic sequences.

Precursor for Complex Medicinal Chemistry Building Blocks (e.g., Formoterol)

One of the most notable applications of this compound is as a key intermediate in the industrial synthesis of Formoterol and its enantiomerically pure form, Arformoterol ((R,R)-Formoterol). google.com Formoterol is a long-acting β2-agonist used as a bronchodilator.

The synthesis often begins with this compound, which is converted to a styrene (B11656) oxide derivative. A common route involves:

Bromination: The aldehyde is first transformed into an α-bromoacetophenone derivative.

Reduction: The ketone is then stereoselectively reduced to a bromohydrin. google.com

Epoxidation: Treatment with a base converts the bromohydrin into the crucial (R)-4-benzyloxy-3-nitrostyrene oxide intermediate. google.com

This epoxide is then coupled with an appropriate amine side-chain, followed by further transformations including reduction of the nitro group and debenzylation to yield the final Formoterol molecule. google.comgoogle.com

Component in Heterocyclic Compound Synthesis

This compound serves as a building block for various heterocyclic compounds. The chalcones synthesized from it are particularly important precursors for flavonoids and isoflavonoids, which contain oxygen-based heterocyclic rings like pyran. rasayanjournal.co.innih.gov The α,β-unsaturated ketone system in the chalcone scaffold is susceptible to cyclization reactions.

Furthermore, the functional groups on the this compound molecule can be transformed to facilitate the construction of nitrogen-containing heterocycles. For example, the nitro group can be reduced to an amine. This resulting amino group, along with the aldehyde (or a derivative), can then participate in condensation and cyclization reactions to form heterocycles like quinolines or quinoxalines.

Chemical Transformations Involving the Nitro Moiety

The nitro group is a versatile functional handle, profoundly influencing the molecule's electronic properties and providing a gateway to further chemical modifications.

The most common transformation of the nitro group is its reduction to a primary amine (aniline derivative). This conversion dramatically alters the electronic character of the substituent from strongly electron-withdrawing to electron-donating and introduces a nucleophilic site for further reactions.

Standard methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C).

Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Chemical Reductants: Using reagents like tin(II) chloride (SnCl₂) is also an effective method for this transformation.

The resulting product, 3-amino-4-benzyloxybenzaldehyde, is a valuable intermediate itself. The newly formed amino group can participate in subsequent reactions, such as reductive amination. In such a strategy, the amine could be reacted with a different aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a secondary amine.

The presence of a strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). For a traditional SNAr reaction involving the displacement of a leaving group, the activating group must be positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex) via resonance. libretexts.org

In this compound, the nitro group is meta to the benzyloxy group. This positioning prevents the nitro group from effectively stabilizing the intermediate that would be formed upon nucleophilic attack at the carbon bearing the benzyloxy ether. Therefore, direct substitution of the benzyloxy group via a standard SNAr mechanism is disfavored.

However, the nitro group does activate the ring toward Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H). nih.gov In this type of reaction, a nucleophile attacks a hydrogen-bearing carbon atom that is electron-deficient. The positions ortho and para to the nitro group (C2 and C6) are activated, making them susceptible to attack by potent nucleophiles. The subsequent reaction pathway would require an oxidative step to remove the hydrogen and restore aromaticity. nih.gov This potential for SNAr-H represents an important, albeit less common, avenue for the functionalization of the aromatic core.

Reactivity and Functional Group Interconversions of the Aldehyde

The aldehyde functional group in this compound is a hub of reactivity, allowing for numerous transformations that are fundamental to its role as a synthetic intermediate. The electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack compared to non-nitrated benzaldehydes.

Key interconversions include:

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-benzyloxy-3-nitrobenzoic acid, using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). nih.gov This transformation is useful for creating derivatives where a carboxylate function is required.

Chemoselective Reduction to Alcohol: Despite the presence of the reducible nitro group, the aldehyde can be chemoselectively reduced to a primary alcohol. This requires the use of specific reducing systems that preferentially attack aldehydes over nitro groups or ketones. Modified borohydride (B1222165) reagents, such as sodium borohydride combined with additives like sodium oxalate (B1200264) or acetylacetone, have been developed for such selective transformations, yielding 4-benzyloxy-3-nitrobenzyl alcohol. rsc.orgorientjchem.org

Table 2: Key Functional Group Interconversions of the Aldehyde Moiety

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 4-Benzyloxy-3-nitrobenzoic acid |

| Chemoselective Reduction | NaBH₄/Na₂C₂O₄ in H₂O | 4-Benzyloxy-3-nitrobenzyl alcohol |

| Imine Formation | Primary Amine (R-NH₂) | N-(4-benzyloxy-3-nitrobenzylidene)amine |

Oxidative and Reductive Transformations

The presence of both an aldehyde and a nitro group on the aromatic ring of this compound allows for selective oxidative and reductive transformations, yielding functionally diverse products.

Oxidative Transformations

The aldehyde group of this compound is susceptible to oxidation to form the corresponding carboxylic acid, 4-benzyloxy-3-nitrobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. Common oxidizing agents are employed for this purpose. For instance, potassium permanganate (KMnO₄) can effectively oxidize the aldehyde without affecting the other functional groups under controlled conditions.

Reductive Transformations

The nitro group is the primary site for reduction in this compound, leading to the formation of 3-amino-4-benzyloxybenzaldehyde. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which dramatically alters the reactivity of the aromatic ring for subsequent reactions. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice of reagent being critical for achieving chemoselectivity, particularly to preserve the aldehyde functionality. scispace.com Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Metal-based reducing systems, such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in the presence of an acid, also provide mild and selective reduction of the nitro group. masterorganicchemistry.comscispace.comcommonorganicchemistry.com The use of SnCl₂ is particularly noted for its ability to reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are generally avoided for aromatic nitro compounds as they can lead to the formation of azo products. masterorganicchemistry.comcommonorganicchemistry.com

Table 1: Summary of Oxidative and Reductive Reactions

| Transformation | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 4-Benzyloxy-3-nitrobenzoic acid | |

| Reduction | H₂/Pd-C | 3-Amino-4-benzyloxybenzaldehyde | commonorganicchemistry.com |

| Reduction | Raney Nickel | 3-Amino-4-benzyloxybenzaldehyde | masterorganicchemistry.com |

| Reduction | Tin(II) chloride (SnCl₂) | 3-Amino-4-benzyloxybenzaldehyde | commonorganicchemistry.com |

| Reduction | Iron (Fe) in acid | 3-Amino-4-benzyloxybenzaldehyde | masterorganicchemistry.com |

| Reduction | Zinc (Zn) in acid | 3-Amino-4-benzyloxybenzaldehyde | masterorganicchemistry.com |

Allylation Reactions and Mechanistic Considerations

The aldehyde functional group of this compound is an electrophilic center that can undergo nucleophilic addition reactions, such as allylation, to form homoallylic alcohols. These products are valuable building blocks in organic synthesis. The allylation of aromatic aldehydes can be achieved through various methods, including Barbier-type reactions and photocatalytic approaches.

Barbier-Type Allylation

The Barbier-type reaction involves the in-situ formation of an organometallic reagent from a metal and an allyl halide, which then reacts with the aldehyde. researchgate.net Metals such as magnesium, zinc, or indium are commonly used. researchgate.netresearchgate.net For instance, the reaction of an aromatic aldehyde with an allyl halide in the presence of a metal can proceed chemoselectively, even in aqueous media. researchgate.net Research on the closely related 4-nitrobenzaldehyde (B150856) has shown that allylation can be controlled chemoselectively. researchgate.net Allyl chloride has been found to be effective for this transformation. researchgate.net The reaction proceeds through the addition of the nucleophilic allyl group from the organometallic intermediate to the electrophilic carbonyl carbon of the aldehyde.

Photocatalytic Allylation

A more recent and environmentally benign approach is the photocatalytic Barbier-type reaction. This method uses a photocatalyst and visible light to generate the necessary reactive intermediates. semanticscholar.orgrsc.org The proposed mechanism involves the reduction of both the aldehyde and the allyl halide by the excited photocatalyst to form a ketyl radical anion and an allyl radical, respectively. semanticscholar.orgnih.gov These two radical species then undergo a cross-coupling reaction to form the desired homoallylic alcohol product. semanticscholar.orgnih.gov This process avoids the use of stoichiometric amounts of metal reductants. semanticscholar.org

Mechanistic Considerations

The mechanism of allylation can be influenced by the presence of Lewis acids. For example, in allylstannation reactions catalyzed by B(C₆F₅)₃, the Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen. acs.orgnih.gov Mechanistic studies on substituted benzaldehydes suggest that ortho-donor groups can stabilize the developing positive charge during the allylation event, making these substrates kinetically favored. acs.orgnih.gov While this compound lacks an ortho-donor group relative to the aldehyde, the electronic effects of the nitro and benzyloxy substituents play a crucial role in the reactivity of the carbonyl group. The electron-withdrawing nature of the nitro group increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the allyl reagent.

Table 2: General Allylation Methods Applicable to Aromatic Aldehydes

| Reaction Type | Key Reagents | General Mechanism | Product Type | Reference |

|---|---|---|---|---|

| Barbier-Type Allylation | Metal (e.g., Mg, Zn, In), Allyl Halide | Formation of organometallic reagent followed by nucleophilic addition | Homoallylic Alcohol | researchgate.netresearchgate.net |

| Photocatalytic Allylation | Photocatalyst, Visible Light, Sacrificial Electron Donor, Allyl Halide | Radical-radical cross-coupling of a ketyl radical and an allyl radical | Homoallylic Alcohol | semanticscholar.orgrsc.org |

| Lewis Acid-Catalyzed Allylstannation | Allylstannane, Lewis Acid (e.g., B(C₆F₅)₃) | Lewis acid activation of the aldehyde, followed by nucleophilic attack | Homoallylic Alcohol | acs.orgnih.gov |

Derivatives of 4 Benzyloxy 3 Nitrobenzaldehyde and Their Chemical Transformations

Synthesis and Structural Characterization of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized from 4-benzyloxy-3-nitrobenzaldehyde through the Claisen-Schmidt condensation reaction. scialert.netubt-uni.net This base-catalyzed condensation typically involves the reaction of the aldehyde with an appropriate acetophenone (B1666503) or other ketone. scialert.netrasayanjournal.co.in The structural framework of these chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, has been confirmed through various spectroscopic methods, including IR and NMR spectroscopy, as well as mass spectrometry and elemental analysis. scialert.netmdpi.com

The synthesis of chalcone derivatives from this compound can be achieved using different catalytic systems. For instance, sodium hydroxide (B78521) in ethanol (B145695) is a classic method, while piperidine (B6355638) in methanol (B129727) offers an alternative route. univ-ovidius.roresearchgate.net The choice of catalyst and reaction conditions can influence the reaction time and yield. univ-ovidius.ro For example, some reactions proceed to completion in under 30 minutes at room temperature, yielding solid products directly from the reaction mixture. univ-ovidius.ro

The structural elucidation of these chalcone derivatives reveals key characteristic features. The presence of the α,β-unsaturated carbonyl group is a defining feature, and the stereochemistry around the double bond is typically found to be in the E configuration, as confirmed by the coupling constants in ¹H NMR spectra. mdpi.com The position of substituents on the aromatic rings can influence the molecular planarity and crystal packing of these compounds. mdpi.com

Table 1: Synthesis of Chalcone Derivatives

| Starting Materials | Catalyst/Solvent | Product | Yield (%) | Reference |

| 4-Benzyloxybenzaldehyde, 2'-Nitroacetophenone | NaOH/Ethanol | (E)-1-(2-Nitrophenyl)-3-(4-benzyloxyphenyl)prop-2-en-1-one | - | researchgate.net |

| 4-Benzyloxybenzaldehyde, 4-Acetylbenzonitrile | NaOH/Ethanol | (E)-4-(3-(4-(Benzyloxy)phenyl)acryloyl)benzonitrile | - | researchgate.net |

| 4-Benzyloxybenzaldehyde, 1-(Furan-2-yl)ethanone | NaOH/Ethanol | (E)-1-(Furan-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | - | researchgate.net |

| 4-Benzyloxybenzaldehyde, 1-(5-Bromothiophen-2-yl)ethanone | NaOH/Ethanol | (E)-1-(5-Bromothiophen-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | - | researchgate.net |

| 4-Benzyloxybenzaldehyde, 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone | Piperidine/Methanol | (E)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one | - | univ-ovidius.ro |

| 4-Methylacetophenone, 3-Nitrobenzaldehyde | - | Substituted chalcone | - | youtube.com |

| 2-Nitroacetophenone, Nitrobenzaldehyde | Basic alcoholic medium | Nitro chalcone derivatives | 42-90 | mdpi.com |

Formation and Coordination Chemistry of Thiosemicarbazone Ligands and Metal Complexes

Thiosemicarbazones derived from this compound are a significant class of ligands in coordination chemistry. Their synthesis is typically achieved by the condensation reaction of the aldehyde with a thiosemicarbazide (B42300) derivative. amecj.commdpi.com These ligands possess multiple donor atoms, primarily nitrogen and sulfur, which allows them to form stable complexes with a variety of metal ions. icm.edu.plicm.edu.pl

Design Principles for Thiosemicarbazone Ligands

The design of thiosemicarbazone ligands is centered around their ability to act as chelating agents. The core structure, R₂C=N-NH-C(=S)NH₂, provides a bidentate N,S donor set, which is fundamental to their coordinating ability. nih.gov By modifying the R groups, which are derived from the initial aldehyde or ketone, the steric and electronic properties of the ligand can be fine-tuned. The presence of additional donor groups within the aldehyde moiety can lead to multidentate coordination behavior. icm.edu.pl

The versatility of thiosemicarbazones allows them to coordinate to metal ions in different modes. While bidentate coordination through the sulfur and one of the hydrazino nitrogen atoms is common, forming stable five-membered chelate rings, monodentate coordination through only the sulfur atom has also been observed. icm.edu.plnih.gov The specific coordination mode is often influenced by the nature of the metal ion and the reaction conditions. icm.edu.pl

Investigation of Metal Chelation (e.g., Cadmium(II) Complexes)

The chelation of metal ions, such as cadmium(II), with thiosemicarbazone ligands has been a subject of interest. For instance, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) has been synthesized and used as a ligand for the chelation of Cd(II). mdpi.com The formation of the metal complex is confirmed by various analytical techniques, including elemental analysis, UV-Vis absorption spectra, and Fourier transform infrared spectroscopy (FT-IR). mdpi.com

FT-IR spectroscopy is particularly useful in confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and C=S groups upon complexation provide evidence of the involvement of the azomethine nitrogen and thione sulfur atoms in bonding with the metal. mdpi.com The synthesized Cd(II) complex with BBMTSC has been characterized, and a tentative structure has been proposed based on the analytical data. mdpi.com The coordination of thiosemicarbazone ligands to metal ions like cadmium can result in the formation of coordination polymers or discrete multinuclear clusters. nih.gov

Table 2: Synthesis and Characterization of a Cd(II) Thiosemicarbazone Complex

| Ligand | Metal Ion | Synthesis Method | Characterization Techniques | Reference |

| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) | Cd(II) | Refluxing ethanolic solutions of ligand and cadmium acetate (B1210297) dihydrate | Elemental analysis, UV-Vis, FT-IR, Mass spectra, NMR, XRD, FESEM | mdpi.com |

Preparation and Elucidation of Schiff Base Derivatives

Schiff bases, or imines, are another important class of derivatives synthesized from this compound. They are formed through the condensation reaction of the aldehyde with a primary amine. researchgate.netijmcmed.org The formation of the characteristic azomethine (-C=N-) group is a key feature of this reaction. ijmcmed.orgnih.gov The synthesis can be carried out under acidic or basic conditions, and the mechanism involves the initial formation of an unstable carbinolamine intermediate, which then dehydrates to form the Schiff base. ijmcmed.org

The structural characterization of these Schiff base derivatives is typically performed using spectroscopic methods such as FT-IR, UV-Vis, and NMR spectroscopy. researchgate.net In the FT-IR spectrum, the appearance of a band corresponding to the C=N stretching vibration and the disappearance of the C=O band from the aldehyde confirm the formation of the Schiff base. ijmcmed.org For example, a Schiff base derived from 4-nitrobenzaldehyde (B150856) and 5-chloro-2-aminobenzoic acid showed a characteristic IR band for the -HC=N- group at 1618.28 cm⁻¹. ijmcmed.org

The reaction of nitro-substituted benzaldehydes with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, has been used to prepare chiral Schiff base ligands. mdpi.com These reactions are typically carried out in absolute ethanol at reflux temperature, and the resulting ligands can be obtained in good yields. mdpi.com The structures of these chiral ligands are confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy, as well as elemental analysis. mdpi.com

Synthesis and Properties of Formazan (B1609692) Derivatives

Formazan derivatives represent another class of compounds that can be synthesized from precursors related to this compound. The synthesis of formazans often involves a multi-step process. A common route is the reaction of a benzaldehyde (B42025) phenylhydrazone with a diazonium salt derived from a substituted aromatic amine in an alkaline medium. nih.govresearchgate.net The initial benzaldehyde phenylhydrazone is prepared by the condensation of benzaldehyde with phenylhydrazine. nih.gov

The structures of the resulting formazan derivatives are elucidated using a combination of UV, IR, ¹H NMR, and mass spectral data. nih.gov Formazans are known for their intense color and their ability to form complexes with metal ions. researchgate.netpsu.edu The synthesis of novel formazans, such as 3-(4-(benzyloxy)phenyl)-5-(4-bromophenyl)-1-(4-substituted-phenyl)formazan, has been reported, starting from the corresponding substituted phenylhydrazones. researchgate.net These compounds are of interest due to their potential applications in various fields, including as dyes and analytical reagents. psu.edu

Derivatization Pathways Towards Specific Medicinal Chemistry Scaffolds

The derivatives of this compound, particularly chalcones, thiosemicarbazones, and Schiff bases, serve as important scaffolds in medicinal chemistry. The inherent biological activities of these core structures can be modulated through further derivatization.

Chalcones, for instance, are recognized as precursors for flavonoids and possess a wide range of pharmacological properties. nih.gov The α,β-unsaturated ketone moiety in chalcones is a reactive site for Michael addition reactions, allowing for the synthesis of a variety of heterocyclic compounds. univ-ovidius.ro

Thiosemicarbazones and their metal complexes have garnered significant attention due to their potential therapeutic applications. icm.edu.pl The coordination of the thiosemicarbazone ligand to a metal ion can enhance its biological activity. icm.edu.pl These complexes are being explored for their potential as catalysts and in materials science. icm.edu.plicm.edu.pl

Schiff bases are also valuable intermediates in the synthesis of various bioactive molecules. ijmcmed.org The azomethine linkage is crucial for their biological activity, and these compounds have been investigated for a range of pharmacological effects. nih.gov The synthesis of Schiff bases from substituted benzaldehydes and various amines has led to the development of compounds with promising biological profiles. ijmcmed.orgnih.gov The derivatization of these fundamental scaffolds by introducing different functional groups and heterocyclic rings is a key strategy in the discovery of new therapeutic agents.

Dihydropyridine (B1217469) Analogues

The synthesis of dihydropyridine (DHP) derivatives from this compound can be achieved through multicomponent reactions, most notably the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. While direct literature detailing the use of this compound in the Hantzsch reaction is not prevalent, the reaction of structurally similar nitrobenzaldehydes provides a clear precedent for its successful application. researchgate.netmdpi.com

For instance, the reaction of a substituted nitrobenzaldehyde with two equivalents of a β-ketoester, such as ethyl acetoacetate, and a nitrogen source like ammonium (B1175870) acetate, typically proceeds under thermal conditions or with the aid of a catalyst to afford the corresponding 1,4-dihydropyridine. researchgate.netnih.gov The general reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, followed by a Michael addition of the second β-ketoester enamine, and subsequent cyclization and dehydration to form the dihydropyridine ring. nih.gov

Table 1: Representative Hantzsch Synthesis of a Dihydropyridine Analogue

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-benzyloxy-3-nitrophenyl)pyridine-3,5-dicarboxylate |

The resulting dihydropyridine analogue, substituted at the 4-position with the 4-benzyloxy-3-nitrophenyl group, is a key scaffold in medicinal chemistry, often associated with calcium channel blocking activity. The specific substitution pattern on the phenyl ring can significantly influence the biological and pharmacological properties of the molecule.

Styryl Benzyl (B1604629) Sulfone Architectures

The synthesis of styryl benzyl sulfone architectures from this compound can be accomplished via a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, a benzylsulfonyl acetic acid. google.com

A general two-part synthesis procedure can be applied. google.com The first part involves the preparation of a benzylsulfonyl acetic acid. The second part is the Knoevenagel condensation of the aromatic aldehyde, this compound, with the prepared benzylsulfonyl acetic acid. The reaction is typically carried out in the presence of a base, such as piperidine or pyridine, in a suitable solvent like toluene (B28343) or ethanol, often with azeotropic removal of water to drive the reaction to completion. This method generally yields the thermodynamically more stable (E)-isomer of the styryl benzyl sulfone. google.com

Table 2: Synthesis of a Styryl Benzyl Sulfone Derivative

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Benzylsulfonyl acetic acid | Piperidine | (E)-1-(Benzyloxy)-2-nitro-4-(2-(phenylsulfonyl)vinyl)benzene |

The resulting styryl benzyl sulfone architecture contains a conjugated system and is of interest in materials science and medicinal chemistry. The presence of the nitro and benzyloxy groups on the styryl moiety, along with the benzyl sulfone group, provides multiple sites for further functionalization and tuning of the molecule's electronic and biological properties.

Spectroscopic and Advanced Characterization Techniques in Research on 4 Benzyloxy 3 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling

In the ¹H NMR spectrum of 4-benzyloxy-3-nitrobenzaldehyde, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 10.15 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzaldehyde (B42025) ring exhibit distinct signals influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. For instance, in a related compound, 3-nitrobenzaldehyde, the aromatic protons appear between 7.78 and 8.73 ppm. chemicalbook.com The conversion of an aldehyde to an alcohol, a common reaction for this class of compounds, results in a noticeable upfield shift of the aromatic proton signals. oxinst.comoxinst.com The benzylic protons of the benzyloxy group typically resonate as a singlet around 5.39 ppm. The protons of the phenyl ring of the benzyl (B1604629) group usually appear in the range of 7.02 to 8.00 ppm. orientjchem.org

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield resonance. In similar benzaldehyde structures, this peak can be found at approximately 190-193 ppm. orientjchem.orgrsc.org The carbon atoms of the aromatic rings display a range of chemical shifts determined by the attached substituents. The carbon attached to the nitro group is significantly deshielded. For comparison, in 4-nitrobenzaldehyde (B150856), the carbon bearing the nitro group appears at 151.1 ppm. rsc.org The benzylic carbon of the benzyloxy group typically shows a signal around 71.8 ppm. rsc.org The remaining aromatic carbons can be assigned based on their chemical environment and by comparison with data from related structures like 4-benzyloxybenzaldehyde. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzaldehyde Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3-Nitrobenzaldehyde | ¹H | 10.15 (CHO), 8.73, 8.51, 8.27, 7.81 (aromatic) chemicalbook.com |

| 4-Nitrobenzaldehyde | ¹³C | 190.4 (CHO), 151.1, 140.1, 130.5, 124.3 (aromatic) rsc.org |

| 4-Phenacyloxy benzaldehyde | ¹H | 10.09 (CHO), 5.39 (CH₂) orientjchem.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, several key absorptions are expected. The strong electron-withdrawing nature of the nitro group (NO₂) gives rise to two distinct stretching vibrations, typically found around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The aldehyde group is characterized by a sharp C=O stretching band in the region of 1690-1715 cm⁻¹. For example, the C=O stretch in p-nitrobenzaldehyde is observed at 1709 cm⁻¹. researchgate.net The C-H stretch of the aldehyde proton usually appears as a pair of weak bands between 2700 and 2900 cm⁻¹. orientjchem.org The presence of the benzyloxy group is confirmed by C-O-C ether stretching vibrations, typically observed in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching is seen above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ region. orientjchem.orgnist.gov

Table 2: Key IR Absorption Bands for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1690 - 1715 researchgate.net |

| C-H Stretch | 2700 - 2900 orientjchem.org | |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Symmetric Stretch | ~1350 researchgate.net | |

| Ether (C-O-C) | C-O-C Stretch | 1218 - 1226 orientjchem.org |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₁₄H₁₁NO₄), the expected molecular weight is approximately 257.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation of this molecule would likely involve the loss of the nitro group (-NO₂) or the cleavage of the benzylic ether bond. For instance, in the mass spectrum of p-nitrobenzaldehyde, a molecular ion peak at m/z = 151 is observed. researchgate.netnist.gov In derivatives, such as a thiosemicarbazone of 4-benzyloxybenzaldehyde, the observed molecular weight from mass spectrometry aligns well with the calculated molecular weight, confirming the structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. uzh.ch The spectrum of this compound is expected to show absorptions characteristic of its aromatic and substituted structure. Aromatic compounds typically exhibit strong absorptions (π → π* transitions) below 280 nm. libretexts.org The presence of the nitro and aldehyde groups, which are chromophores, can lead to additional absorptions. For instance, carbonyl compounds can exhibit weak n → π* transitions at longer wavelengths. youtube.com The extended conjugation in the molecule influences the position and intensity of these bands. In disubstituted benzene (B151609) derivatives, the position of the electronic transitions is dependent on the nature and relative position of the substituents. up.ac.za For example, Schiff base derivatives of nitrobenzaldehyde show distinct absorption peaks due to their electronic structure. nih.gov The addition of substituents or the formation of derivatives like Schiff bases can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima, providing further structural information. up.ac.zanih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the provided search results, analysis of related structures provides valuable insights. For example, the crystal structure of 4-(benzyloxy)benzaldehyde (B125253) reveals an essentially planar conformation where the two aromatic rings form a dihedral angle of 5.23°. nih.govresearchgate.net In a derivative, 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, the two benzene rings have a small dihedral angle of 3.98°, and the crystal packing is stabilized by weak intermolecular C-H···O interactions. nih.gov The crystal structure of a hydrazone derivative of 4-nitrobenzaldehyde shows a non-coplanar conformation, with the orientation of the molecule being influenced by hydrogen bonding in the crystal lattice. iucr.org Such studies are crucial for understanding the solid-state packing and intermolecular forces that govern the physical properties of these compounds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Nitrobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 4-Benzyloxybenzaldehyde |

| 4-Phenacyloxy benzaldehyde |

| 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde |

| 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone |

| Hydrazone derivative of 4-nitrobenzaldehyde |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique for confirming the successful synthesis of a target compound by quantitatively determining the percentage composition of its constituent elements. This method provides a critical check against the theoretical values calculated from the compound's proposed empirical formula. Any significant deviation between the experimentally found values and the calculated values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

In the study of Schiff base derivatives of nitrobenzaldehydes, elemental analysis is routinely performed. For instance, the synthesis of chiral nitrobenzaldehyde/Schiff base ligands involves reacting a nitrobenzaldehyde with a diamine. The resulting products are subjected to elemental analysis to confirm the percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared with the theoretically calculated percentages to validate the structure of the synthesized ligands.

Below is a data table showcasing the elemental analysis results for a representative nitrobenzaldehyde-derived Schiff base ligand. The close agreement between the calculated and found percentages provides strong evidence for the successful synthesis and purity of the compound.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 70.18 | 70.11 |

| Hydrogen (H) | 6.40 | 6.45 |

| Nitrogen (N) | 15.46 | 15.42 |

Advanced Morphological and Crystalline Characterization Methods (e.g., FESEM, XRD)

Beyond confirming the elemental composition, understanding the solid-state properties, such as crystallinity and surface morphology, is crucial for materials science applications and for comprehending the behavior of compounds in solid dosage forms.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic and molecular arrangement, revealing whether a compound is amorphous or crystalline. For crystalline materials, XRD can determine the crystal lattice parameters, space group, and unit cell dimensions.

In the investigation of a thiosemicarbazone derivative of 4-benzyloxybenzaldehyde, namely 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC), and its Cadmium(II) complex, XRD analysis was employed to ascertain their nature. mdpi.com The analysis revealed that both the free ligand (BBMTSC) and its metal complex were polycrystalline. mdpi.com A notable shift in the dominant XRD peak was observed upon complexation; the peak for BBMTSC appeared at 21.08° 2θ, while the peak for the Cd(II) complex shifted to a lower angle of 17.9° 2θ. mdpi.com This shift indicates a change in the structural phase of the material upon chelation of the cadmium ion with the ligand. mdpi.com

Further crystallographic studies on related isomers, such as 4-methoxy-3-(4-nitrobenzyloxy)benzaldehyde, provide detailed insights into their crystal packing. The crystal structure of this isomer reveals a monoclinic system, with specific lattice parameters. The two benzene rings within the molecule are nearly coplanar, exhibiting a small dihedral angle between them. The crystal packing is stabilized by weak intermolecular interactions.

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to visualize the surface morphology and topography of materials at the micro and nanoscale. It provides detailed information about the shape, size, and texture of particles.

For the aforementioned 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (BBMTSC) and its Cd(II) complex, FESEM analysis revealed distinct morphologies for the ligand and the complex. mdpi.com The BBMTSC ligand was observed to have a flake-like, micro-rod morphology. mdpi.com In contrast, after complexation with Cd(II), the resulting material exhibited a flower-like nanorod structure. mdpi.com This significant change in morphology from flake-like micro-rods to flower-like nanorods upon metal chelation highlights the profound impact of coordination on the supramolecular assembly of the compound.

The table below summarizes the crystallographic data obtained for a related isomer, demonstrating the level of detail that can be achieved through single-crystal XRD analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO₅ |

| Molecular Weight (g/mol) | 287.26 |

| Crystal System | Monoclinic |

| a (Å) | 6.853 |

| b (Å) | 11.994 |

| c (Å) | 16.405 |

| β (°) | 98.28 |

| Volume (ų) | 1334.4 |

Research on Biological Activities of Compounds Derived from 4 Benzyloxy 3 Nitrobenzaldehyde

Investigation of Anticancer Potential of Derivatives

Derivatives of 4-benzyloxy-3-nitrobenzaldehyde have been a focal point of anticancer research, with numerous studies exploring their efficacy against various cancer cell lines and the underlying structure-activity relationships that govern their potency.

Evaluation against Various Human Cancer Cell Lines

A notable area of investigation has been the evaluation of these derivatives against a range of human cancer cell lines. For instance, certain aminochalcone derivatives incorporating the benzyloxy group have demonstrated enhanced anticancer activity. In one study, derivatives were tested against human colon cancer cell lines, including HT-29, LS180, and LoVo, showing promising antiproliferative effects with IC50 values in the low microgram per milliliter range.

Another series of benzyloxybenzaldehyde derivatives was assessed for anticancer activity against the HL-60 human leukemia cell line. nih.govresearchgate.net Several of these compounds exhibited significant activity at micromolar concentrations. nih.govresearchgate.net Specifically, compounds such as 2-(benzyloxy)benzaldehyde (B185962) and its substituted analogues demonstrated potent effects. nih.govresearchgate.net Further research on benzyl (B1604629) vanillin, which is 2-(benzyloxy)-3-methoxybenzaldehyde, has shown it to possess anti-proliferative activity against HL-60 cells by inducing apoptosis and causing a loss of mitochondrial membrane potential. nih.govresearchgate.net

The table below summarizes the anticancer activity of selected benzyloxybenzaldehyde derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Activity Metric | Reported Value/Effect |

| Aminochalcones | Human Colon (HT-29, LS180, LoVo) | IC50 | 1.43 to 1.98 µg/mL |

| Benzyloxybenzaldehydes | Human Leukemia (HL-60) | - | Significant activity at 1-10 µM |

| Benzyl Vanillin | Human Leukemia (HL-60) | - | Anti-proliferative, induces apoptosis |

| 3-Nitro-4-chromanones | Castration-Resistant Prostate Cancer (CRPC) | - | Potent antiproliferative activity |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Structure-Activity Relationship (SAR) Studies for Optimized Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound derivatives. Research has consistently shown that the benzyloxy group is a key contributor to the antiproliferative activity of these compounds. researchgate.net For chalcone (B49325) derivatives, the presence of a benzyloxy group on the chalcone's D-ring has been found to be critical for enhancing activity against breast and ovarian cancers. researchgate.net

Further SAR studies on a series of 4-anilino-quinazoline derivatives, which can be conceptually related, have identified these as inhibitors of EGFR and VEGFR-2, important targets in cancer therapy for inhibiting metastasis and angiogenesis. nih.gov The positioning and nature of substituents on the benzaldehyde (B42025) ring play a significant role. For example, in a study of benzyloxybenzaldehyde derivatives, a 3-methoxybenzyl ether derivative, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was identified as the most potent against the HL-60 cell line. nih.govresearchgate.net This highlights that modifications to the benzyl portion of the benzyloxy group can fine-tune the anticancer activity.

Similarly, the introduction of other functional groups, such as fluoro, methoxy (B1213986), and nitro groups, has been shown to influence the antimigration and antiproliferation activities of various anticancer compounds. nih.gov For instance, the attachment of fluoro substituents has been found to improve antimigration activity in some compound series. nih.gov

Antimicrobial Properties of Synthesized Derivatives

The versatile scaffold of this compound has also been exploited to develop derivatives with significant antimicrobial properties.

Assessment of Antibacterial Activity Against Pathogenic Strains

Derivatives of benzaldehyde have been investigated for their ability to inhibit the growth of pathogenic bacteria. In one study, new Schiff base compounds were synthesized from 4-nitrobenzamide (B147303) and various aldehydes, and their antibacterial activity was evaluated against both Gram-positive and Gram-negative bacteria. ijpbs.com Some of these synthesized analogues showed high potency. ijpbs.com

Another study focused on immobilizing benzaldehyde derivatives onto amine-terminated polymers to create antimicrobial materials. nih.gov These were tested against a panel of bacteria including the Gram-positive Staphylococcus aureus and Gram-negative species such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi. nih.gov The results indicated that these polymer-bound derivatives could effectively inhibit bacterial growth. nih.gov However, not all benzaldehyde derivatives show broad-spectrum activity; for example, a study on 4-phenacyloxy benzaldehyde derivatives found that they did not exhibit antibacterial activity. orientjchem.org

The table below presents a summary of the antibacterial testing of related derivative classes.

| Derivative Class | Bacterial Strains Tested | Outcome/Activity |

| 4-Nitrobenzamide Schiff Bases | Gram-positive and Gram-negative bacteria | Some analogues showed high potency |

| Polymer-immobilized Benzaldehydes | S. aureus, P. aeruginosa, E. coli, S. typhi | Inhibition of bacterial growth |

| 4-Phenacyloxy Benzaldehydes | Not specified | No antibacterial activity observed |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Determination of Antifungal Activity Against Fungal Species

The antifungal potential of derivatives has also been an area of active research. Chalcones containing a nitro group have been reported to show enhanced antifungal activity against pathogens like Candida albicans and Trichophyton mentagrophytes. Similarly, polymer-immobilized benzaldehyde derivatives were tested against several fungal species, including Aspergillus flavus, Aspergillus niger, Candida albicans, and Cryptococcus neoformans, demonstrating their potential as antifungal agents. nih.gov

In a separate study, novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their in vitro antifungal activities against five species of plant pathogenic fungi. nih.gov Some of these compounds exhibited moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Fusarium wilt. nih.gov Specifically, certain derivatives showed excellent bioactivity against G. zeae, superior to the commercial fungicide hymexazol. nih.gov

The table below summarizes the antifungal activity of related derivatives.

| Derivative Class | Fungal Species Tested | Outcome/Activity |

| Nitro-substituted Chalcones | C. albicans, T. mentagrophytes | Enhanced antifungal activity |

| Polymer-immobilized Benzaldehydes | A. flavus, A. niger, C. albicans, C. neoformans | Inhibition of fungal growth |

| 1,4-Benzoxazin-3-one Derivatives | G. zeae, P. sasakii, P. infestans, C. wilt | Moderate to good activity; some superior to commercial fungicides |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Characterization of Antioxidant Activity in Related Chemical Structures

The antioxidant potential of phenolic compounds, which are structurally related to derivatives of this compound, is well-documented. The antioxidant activity is heavily influenced by the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov

Studies on dihydroxybenzaldehydes and dihydroxybenzoic acids have shown a clear relationship between the position of hydroxyl groups and antioxidant capacity. wiserpub.comwiserpub.com For instance, compounds with hydroxyl groups at the meta positions (3 and 5) tend to exhibit higher antioxidant activity. nih.gov The presence of electron-donating groups, such as methoxy substituents, in these meta positions can also contribute to antioxidant potential, although to a lesser extent than hydroxyl groups. nih.gov

In a comparative study of various hydroxybenzaldehydes, protocatechuic aldehyde, which has hydroxyl groups at the 3 and 4 positions, demonstrated high antioxidant activity across multiple assays. researchgate.net In contrast, hydroxybenzaldehydes without this specific substitution pattern showed negligible activity. researchgate.net This underscores the importance of the substitution pattern on the benzaldehyde ring for antioxidant efficacy. The antioxidant mechanism of these phenolic compounds often involves hydrogen atom transfer (HAT) from the phenolic hydroxyl groups, with the resulting radical being stabilized by the aromatic ring. nih.gov

The table below highlights the structure-activity relationships for antioxidant activity in related phenolic aldehydes.

| Compound/Structural Feature | Antioxidant Activity | Key Finding |

| Dihydroxybenzaldehydes | Varies with OH position | Only electron-donor derivatives show significant activity |

| 3,5-Dihydroxy substitution | High | Meta-positioning of hydroxyl groups enhances activity |

| Protocatechuic Aldehyde (3,4-dihydroxy) | High | Strong inhibitor of oxidation in various assays |

| Non-substituted Hydroxybenzaldehydes | Negligible | Lacked the necessary structural features for significant activity |

This table is for illustrative purposes and synthesizes data from multiple research findings.

Exploration of Other Reported Biological Activities of Derived Scaffolds (e.g., Antiviral, Antimalarial, Anti-inflammatory)

Derivatives utilizing the this compound framework have been investigated for a range of therapeutic applications, including antiviral, antimalarial, and anti-inflammatory activities.

The search for novel antiviral agents has led researchers to explore various chemical scaffolds, including those related to substituted benzaldehydes. Studies have shown that certain substituted benzaldehydes and their derivatives possess notable antiviral properties. For instance, hydroxy-substituted benzaldehydes like salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde (B126233) have been found to suppress the replication of Herpes Simplex Virus-1 (HSV-1). researchgate.net Modifications to related structures, such as the aldehyde groups on gossypol, have been shown to lower cytotoxicity while retaining antiviral activity against HSV-II. researchgate.net

A nitrobenzene (B124822) derivative, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, was found to inhibit the replication of eleven different picornaviruses, including coxsackievirus and rhinovirus, at non-cytotoxic concentrations. nih.gov Its mechanism appears to involve the inhibition of an early event in viral replication after the virus uncoats. nih.gov Furthermore, benzotriazole (B28993) derivatives, which can be considered related heterocyclic scaffolds, have also demonstrated significant antiviral activity against enteroviruses like Coxsackievirus B5 (CV-B5) and Poliovirus. openmedicinalchemistryjournal.comnih.gov This suggests that the broader class of aromatic compounds with specific substitutions holds promise for antiviral drug development.

Table 1: Antiviral Activity of Selected Benzaldehyde and Nitrile Derivatives

| Compound/Derivative Class | Virus | Activity/Key Finding | Reference |

| Salicylaldehyde, 2,3-Dihydroxybenzaldehyde | Herpes Simplex Virus-1 (HSV-1) | Suppressed viral replication. | researchgate.net |

| Gossypol Derivatives | Herpes Simplex Virus-2 (HSV-II) | Exhibited antiviral activity with lower cytotoxicity than the parent compound. | researchgate.net |

| 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile | Picornaviruses (11 types) | Inhibited plaque formation and/or cytopathic effect. | nih.gov |

| Benzotriazole Derivatives | Coxsackievirus B5 (CV-B5), Poliovirus | Showed selective antiviral activity with EC50 values in the micromolar range. | openmedicinalchemistryjournal.comnih.gov |

Malaria remains a significant global health issue, and the development of drug-resistant strains necessitates the discovery of new antimalarial agents. nih.gov Scaffolds derived from natural products are a key area of this research. nih.gov Derivatives of this compound have shown potential in this area. Specifically, a series of 1,2,3-triazole based hybrids have been developed and shown to have potential antimalarial activities. nih.gov

The quest for new antimalarial drugs has also led to the investigation of various heterocyclic compounds. One promising strategy is the development of hybrid molecules that combine different pharmacophoric features. nih.gov

Inflammation is a key process in many diseases, and numerous natural and synthetic compounds are being investigated for their anti-inflammatory potential. mdpi.commdpi.com Derivatives based on benzaldehyde and related structures have shown promise in this area. For example, 4-hydroxybenzaldehyde (B117250) has demonstrated anti-inflammatory and anti-nociceptive activities, possibly by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org

Research into pyridazinone derivatives has also yielded compounds with significant anti-inflammatory and analgesic effects. scielo.br In one study, several 6-(3'-nitrophenyl)-4-substituted-benzylidene pyridazin-(2H)-3-one derivatives were synthesized and evaluated. The results indicated that specific substitutions on the benzylidene ring led to compounds with high protection against carrageenan-induced edema in animal models. scielo.br Similarly, compounds isolated from Distichochlamys benenica, such as trans-o-coumaric acid, have shown significant anti-inflammatory effects in vivo. nih.gov These findings highlight the potential of developing effective anti-inflammatory agents from scaffolds related to substituted benzaldehydes.

Table 2: Anti-inflammatory Activity of Selected Derivative Classes

| Compound Class | Key Finding | Model System | Reference |

| 4-Hydroxybenzaldehyde | Suppression of NO, iNOS, and COX-2 production. | LPS-activated RAW264.7 macrophages. | biomolther.org |

| 6-(3'-nitrophenyl)-pyridazin-(2H)-3-one derivatives | Significant protection against induced edema. | Carrageenan-induced rat paw edema. | scielo.br |

| trans-o-coumaric acid | Dose-dependent reduction of inflammation. | Carrageenan-induced paw edema in mice. | nih.gov |

Studies on Enzyme Inhibition by Derived Compounds (e.g., Ribonucleotide Reductase)

The interaction of small molecules with enzymes is a cornerstone of drug discovery. Derivatives of this compound have been specifically studied as enzyme inhibitors.

Research has shown that compounds with a benzyloxybenzaldehyde scaffold can be potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types. nih.gov In one study, two benzyloxybenzaldehyde derivatives, ABMM-15 and ABMM-16, were identified as the most potent and selective inhibitors for ALDH1A3, with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov These compounds were designed to be recognized by the enzyme as substrates, leading to the formation of a stable enzyme-ligand complex that causes inhibition. nih.gov

Table 3: Inhibition of ALDH Isoforms by Benzyloxybenzaldehyde Derivatives

| Compound | Scaffold | Target Enzyme | IC50 (µM) | Reference |

| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23 | nih.gov |

| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29 | nih.gov |

Furthermore, other benzaldehyde derivatives have been explored as inhibitors of different enzymes. For instance, a series of (E)-benzaldehyde O-benzyl oximes were synthesized and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. mdpi.com

Ribonucleotide reductase (RR) is another crucial enzyme, essential for DNA synthesis and repair, making it a key target in cancer therapy. nih.govnih.gov RR catalyzes the rate-limiting step in the production of deoxyribonucleoside diphosphates (dNDPs). nih.gov While specific studies directly linking this compound derivatives to ribonucleotide reductase inhibition are not prominent, the established role of nitro-containing compounds and their derivatives in interacting with biological macromolecules suggests this as a potential area for future investigation. The inhibition of RR often involves radical scavenging or interaction with the enzyme's active site, mechanisms that could potentially be accessed by appropriately designed derivatives of this scaffold. nih.gov

Biological Activity Investigations of Ligand-Metal Complexes Derived from the Compound

The coordination of organic ligands to metal ions can significantly enhance their biological activity. This principle has been applied to derivatives of this compound, particularly Schiff base ligands like thiosemicarbazones.

The coordination of Schiff bases with various metal ions has been widely investigated to enhance biological properties. rasayanjournal.co.in Metal complexes of ligands derived from the condensation of dicarbonyl compounds with diamines have also received significant attention. rasayanjournal.co.in

Studies on metal complexes with nitro-containing ligands, such as nitrobenzoic acid, have demonstrated that coordination compounds can present promising alternatives to overcome issues like drug resistance in microbes and side effects in cancer therapy. mdpi.comnih.gov The resulting complexes often exhibit superior biological activity compared to the free ligands. mdpi.comnih.gov For example, copper(II) complexes containing 4-chloro-3-nitrobenzoic acid have shown activity against various bacteria, including Enterococcus faecalis and Staphylococcus aureus. mdpi.com Generally, metal complexes show enhanced antimicrobial activity compared to the parent ligands. researchgate.net

Table 4: Biological Activity of Metal Complexes with Nitro-Containing Ligands

| Ligand/Complex | Metal Ion | Tested Activity | Key Finding | Reference |

| 4-chloro-3-nitrobenzoic acid complex | Copper(II) | Antibacterial | Active against E. faecalis, P. aeruginosa, S. aureus, E. coli. | mdpi.com |

| 4-nitrobenzoate complexes | Co(II), Ni(II) | Antibacterial, Antifungal | Higher activity than the free ligand against tested bacteria and fungi. | mdpi.com |

| Polycyclic Aromatic Hydrazone Complexes | Various (Mn, Fe, Co, Ru) | Antibacterial | Complexes showed enhanced antibacterial activity compared to ligands. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-Benzyloxy-3-nitrobenzaldehyde, and what are the critical reaction conditions to optimize yield?

- Methodology :

-